molecular formula C5H5BrFN3 B13139724 5-Bromo-2-fluoro-3-hydrazinylpyridine

5-Bromo-2-fluoro-3-hydrazinylpyridine

Katalognummer: B13139724
Molekulargewicht: 206.02 g/mol
InChI-Schlüssel: JDTIMGSPNZMCFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-fluoro-3-hydrazinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and hydrazine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-hydrazinylpyridine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-2-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Fluorination: The amino group is then converted to a fluorine atom using a fluorinating agent like tetra-n-butylammonium fluoride in dimethylformamide (DMF).

    Hydrazination: Finally, the brominated fluoropyridine is treated with hydrazine hydrate to introduce the hydrazine group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-fluoro-3-hydrazinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Azo compounds or nitroso derivatives.

    Reduction: Amines or hydrazones.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-fluoro-3-hydrazinylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

    Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-fluoro-3-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of bromine, fluorine, and hydrazine groups allows for strong interactions with biological targets, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-hydrazinopyridine: Similar structure but lacks the fluorine atom.

    2-Fluoro-3-hydrazinylpyridine: Similar structure but lacks the bromine atom.

    3-Bromo-2-fluoropyridine: Similar structure but lacks the hydrazine group.

Uniqueness

5-Bromo-2-fluoro-3-hydrazinylpyridine is unique due to the presence of all three substituents (bromine, fluorine, and hydrazine) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C5H5BrFN3

Molekulargewicht

206.02 g/mol

IUPAC-Name

(5-bromo-2-fluoropyridin-3-yl)hydrazine

InChI

InChI=1S/C5H5BrFN3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2

InChI-Schlüssel

JDTIMGSPNZMCFT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1NN)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.